molecular formula C15H18Si B3048251 4-(Trimethylsilyl)biphenyl CAS No. 1625-88-3

4-(Trimethylsilyl)biphenyl

Cat. No.: B3048251
CAS No.: 1625-88-3
M. Wt: 226.39 g/mol
InChI Key: DNNWRKGTENSRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Organosilicon Compounds in Contemporary Chemistry

Organosilicon compounds, which are molecules containing carbon-silicon bonds, have become indispensable in modern chemistry. numberanalytics.com Their importance stems from the unique properties imparted by the silicon atom, which can form stable bonds with carbon and a variety of other elements. iust.ac.ir This stability, coupled with tunable reactivity, makes organosilicon compounds highly versatile. numberanalytics.com They are widely employed as protecting groups in the synthesis of complex organic molecules, where they temporarily mask reactive functional groups. numberanalytics.com Furthermore, their applications extend to materials science, where they are used to create silicones, adhesives, and coatings with desirable properties like thermal resistance and water repellency. iust.ac.ir In the realm of electronics, organosilicon compounds serve as crucial components in semiconductor devices. iust.ac.ir The ability to fine-tune their electronic and physical properties has made them a focus of extensive research. benthamdirect.com

Role of the Biphenyl (B1667301) Moiety as a Fundamental Scaffold in Chemical Synthesis and Materials Science

The biphenyl moiety, consisting of two connected phenyl rings, is a fundamental structural unit in both chemical synthesis and materials science. rsc.org This scaffold is present in a wide range of natural products, pharmaceuticals, and advanced materials. rsc.orgresearchgate.net The rigid yet conformationally flexible nature of the biphenyl structure provides a robust backbone for constructing complex molecular architectures. researchgate.net In materials science, the biphenyl unit is a key component in the development of liquid crystals and organic light-emitting diodes (OLEDs), where its electronic properties and ability to form ordered structures are highly valued. rsc.orgresearchgate.net The versatility of the biphenyl scaffold allows for the introduction of various functional groups, enabling the synthesis of compounds with tailored properties for specific applications. arabjchem.org

Overview of 4-(Trimethylsilyl)biphenyl as a Representative Silylated Biaryl in Academic Research

This compound stands as a representative example of a silylated biaryl compound and has garnered significant attention in academic research. This molecule integrates the trimethylsilyl (B98337) group, a common organosilicon functionality, with the biphenyl scaffold. This combination results in a compound with unique physicochemical properties and a wide range of potential applications. It serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions where the trimethylsilyl group can act as a leaving group or a directing group. acs.org Moreover, its structural characteristics make it a candidate for investigation in materials science, particularly in the development of novel organic electronic materials. mdpi.com The study of this compound provides insights into the interplay between the organosilicon and biaryl components, paving the way for the design of new functional molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for its application in research and industry. This compound possesses a unique set of characteristics derived from its molecular structure.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name trimethyl(4-phenylphenyl)silane
CAS Number 1625-88-3
Molecular Formula C15H18Si
Molecular Weight 226.39 g/mol
Density 0.96 g/cm³
InChI Key DNNWRKGTENSRRZ-UHFFFAOYSA-N

Data sourced from uni.luchemicalbook.com

Synthesis and Manufacturing Processes

The synthesis of this compound can be achieved through several established organometallic reactions, with the Grignard reaction and Suzuki coupling being among the most common laboratory-scale methods.

One prevalent method involves the Grignard reaction. This approach typically starts with the formation of a Grignard reagent from a halogenated biphenyl, such as 4-bromobiphenyl. This organomagnesium compound is then reacted with a silicon-containing electrophile, like trimethylsilyl chloride, to yield the desired this compound. google.com

Alternatively, the Suzuki-Miyaura cross-coupling reaction offers a versatile route. nih.gov In this palladium-catalyzed reaction, a boronic acid or boronic ester derivative of one of the phenyl rings is coupled with a halogenated partner of the other ring, where one of the reactants contains the trimethylsilyl group. nih.gov For instance, (4-(trimethylsilyl)phenyl)boronic acid can be coupled with a halobenzene. ambeed.com

For larger-scale industrial production, considerations would shift towards process optimization, catalyst efficiency, and the use of more cost-effective starting materials and reagents. google.com

Applications in Organic Synthesis

The unique reactivity of the trimethylsilyl group makes this compound a valuable reagent in organic synthesis.

One of its primary applications is in cross-coupling reactions. The trimethylsilyl group can function as a leaving group in certain palladium-catalyzed cross-coupling protocols, allowing for the formation of new carbon-carbon bonds at the 4-position of the biphenyl system. This is particularly useful in the construction of more complex biaryl structures.

Furthermore, the trimethylsilyl group can act as a protecting group. It can be introduced onto a biphenyl scaffold to block a specific position, allowing for chemical transformations to be carried out at other sites on the molecule. The silyl (B83357) group can then be removed under specific conditions, often using a fluoride (B91410) source, to regenerate the original functionality. researchgate.net

The compound also serves as a precursor for the synthesis of other functionalized biphenyl derivatives. The silicon-carbon bond can be cleaved and replaced with other functional groups, providing a synthetic handle to introduce diversity into the biphenyl core structure. For example, it can be a precursor to 4-biphenylcarboxaldehyde. prepchem.com

Role in Materials Science

The incorporation of the trimethylsilyl group into the biphenyl framework imparts properties that are highly desirable in materials science, particularly in the field of organic electronics.

The biphenyl core provides a rigid, conjugated system that is conducive to charge transport, while the bulky trimethylsilyl group can influence the solid-state packing of the molecules. This can prevent strong intermolecular interactions that often lead to quenching of luminescence, making such materials promising for use in Organic Light-Emitting Diodes (OLEDs). sigmaaldrich.com Silylated biphenyl derivatives are explored as host materials or as components in emissive layers of OLEDs.

In the context of Organic Field-Effect Transistors (OFETs), the electronic properties and morphological control afforded by the trimethylsilyl group can be advantageous. Terminal trimethylsilyl groups on conjugated molecules have been shown to facilitate both electron and hole injection, leading to bipolar charge transport characteristics. mdpi.com

Moreover, this compound and its derivatives can serve as monomers or precursors for the synthesis of silicon-containing polymers. These polymers can exhibit enhanced thermal stability, specific electronic properties, and processability, making them suitable for a variety of advanced material applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-(4-phenylphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Si/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNWRKGTENSRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305246
Record name 4-(Trimethylsilyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1625-88-3
Record name NSC170015
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Trimethylsilyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trimethylsilyl)biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Reaction Mechanisms and Reactivity Studies

The reactivity of 4-(trimethylsilyl)biphenyl is a subject of significant interest in organic synthesis and materials science. Understanding the intricate details of its reaction mechanisms requires sophisticated computational and experimental techniques. This section delves into the advanced studies that elucidate the electronic and structural factors governing the transformations of this compound.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the mechanisms of complex organic reactions. rsc.orgbohrium.com While specific studies focusing exclusively on this compound are not extensively documented, a wealth of information can be gleaned from computational studies on analogous silylated aromatic and biphenyl (B1667301) systems. These studies provide a robust framework for understanding the reactivity of the title compound.

DFT calculations are frequently employed to map the potential energy surfaces (PES) of reactions involving silylated arenes. bohrium.com Functionals such as B3LYP and M06-2X, combined with basis sets like 6-31G* or def2-SVP, are commonly used to optimize the geometries of reactants, products, transition states, and intermediates. bohrium.comresearchgate.net For instance, in studies of boron-silicon exchange reactions, DFT calculations have revealed the energetic profiles and the electronic properties of key stationary points along the reaction pathway. bohrium.com These computational analyses can distinguish between different possible mechanisms, such as a concerted one-step process versus a stepwise pathway involving discrete intermediates.

One area where quantum chemical studies have provided significant insights is in electrophilic aromatic substitution (EAS) reactions of silylated arenes. The trimethylsilyl (B98337) group can act as a directing group and can also be displaced during the reaction. DFT calculations can model the initial attack of an electrophile on the aromatic ring, leading to the formation of a sigma-complex (also known as an arenium ion). allen.in The relative energies of different isomeric sigma-complexes can be calculated to predict the regioselectivity of the reaction.

Furthermore, computational studies on transition metal-catalyzed reactions, such as C-H silylation, provide valuable models for understanding potential transformations of this compound. pku.edu.cn In a study on the rhodium-catalyzed intramolecular C-H silylation, DFT calculations were used to elucidate the catalytic cycle, including the oxidative addition, C-H bond activation, and reductive elimination steps. pku.edu.cn These calculations can help in identifying the rate-determining step and understanding the role of ligands in controlling the reactivity and selectivity of the reaction.

The following table, adapted from a DFT study on the boron-silicon exchange reaction between trimethylsilylbenzene (a close analog of this compound) and boron tribromide, illustrates the type of data that can be obtained from quantum chemical studies. bohrium.com

Stationary PointDescriptionRelative Gibbs Free Energy (kcal/mol) in Gas PhaseRelative Gibbs Free Energy (kcal/mol) in CH2Cl2
Reactants Trimethylsilylbenzene + BBr30.00.0
TS1 Transition state for ipso attack25.817.5
Intermediate Wheland-type intermediate19.412.1
TS2 Transition state for TMSBr elimination28.115.3
Products Phenylboron dibromide + TMSBr-10.5-15.2

This table presents calculated relative Gibbs free energies for the reaction of trimethylsilylbenzene with BBr3, providing a model for understanding similar reactions with this compound. The data is adapted from a DFT study by another research group. bohrium.com

The investigation of transition states (TS) and reaction intermediates is crucial for a complete understanding of a reaction mechanism. allen.in Transition states are fleeting, high-energy structures that represent the energy barrier between reactants and products, while intermediates are transient species that exist in energy minima along the reaction coordinate. allen.in

In the context of reactions involving this compound, various types of transition states and intermediates can be envisaged. For electrophilic aromatic substitution reactions, the key intermediate is the arenium ion, or sigma-complex. allen.in The stability of this carbocationic intermediate is influenced by the substituents on the aromatic ring. The trimethylsilyl group can stabilize an adjacent positive charge through hyperconjugation. Computational studies can provide detailed information about the geometry and charge distribution in these intermediates. acs.org

For transition metal-catalyzed cross-coupling reactions, the intermediates are often organometallic species. pku.edu.cn For example, in a palladium-catalyzed reaction, intermediates could include oxidative addition products (e.g., a Pd(II) species with both the aryl and silyl (B83357) groups attached), transmetalation intermediates, and reductive elimination transition states. DFT calculations have been instrumental in characterizing these species, which are often difficult to observe experimentally. pku.edu.cnresearchgate.net

A study on a rhodium-catalyzed C-H silylation reaction of a biphenyl derivative provides a good model for the types of intermediates and transition states that could be involved in similar reactions of this compound. pku.edu.cn The calculations revealed a five-membered rhodacycle intermediate formed after the oxidative addition of a silacyclobutane (B14746246) to the rhodium catalyst. pku.edu.cn The subsequent C-H activation step proceeds through a transition state where the C-H bond of the biphenyl moiety interacts with the metal center.

The table below, based on data from a computational study of a rhodium-catalyzed C-H silylation, shows the calculated relative free energies for key transition states in the C(sp²)–H versus C(sp³)–H bond activation, which is relevant for understanding selectivity in functionalization reactions. pku.edu.cn

Transition StateDescriptionRelative Free Energy (kcal/mol)
TS14-sp2 C(sp²)–H bond activation0.0
TS14-sp3 C(sp³)–H bond activation+0.4

This table illustrates the small energy difference between competing C-H activation pathways in a related system, highlighting the utility of computational chemistry in predicting reaction outcomes. The data is adapted from a DFT study on a rhodium-catalyzed silylation. pku.edu.cn

In addition to charged intermediates, radical intermediates can also play a role in certain reactions of silylated aromatic compounds. acs.org For example, under photolytic or electrochemical conditions, radical ions can be formed. acs.org Computational methods can also be used to study the properties and reactivity of these open-shell species.

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of 4-(trimethylsilyl)biphenyl.

High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound by providing a highly accurate mass measurement. The technique's ability to distinguish between ions with very similar mass-to-charge ratios allows for the unambiguous determination of the molecular formula. nih.gov For this compound, the calculated monoisotopic mass is 226.11778 Da. uni.lu HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can achieve mass accuracies in the sub-ppm (parts per million) range, which is crucial for differentiating between molecules with similar nominal masses. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

Adduct m/z
[M+H]+ 227.12506
[M+Na]+ 249.10700
[M-H]- 225.11050
[M+NH4]+ 244.15160
[M+K]+ 265.08094

Data sourced from PubChem. uni.lu

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, making it suitable for this compound. mdpi.com In GC-MS, the compound is first separated from a mixture based on its boiling point and interaction with a stationary phase in a gas chromatograph. Subsequently, the separated compound is introduced into a mass spectrometer, where it is ionized and fragmented. dphen1.com

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M+) and several characteristic fragment ions. The fragmentation of trimethylsilyl (B98337) derivatives is well-documented and often involves the loss of a methyl group ([M-15]+) to form a stable silicon-containing cation. researchgate.netnih.gov Other potential fragmentations could involve cleavage of the silicon-carbon bond or fragmentation of the biphenyl (B1667301) ring system. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparison with spectral libraries or through detailed interpretation of the fragmentation pattern. sci-hub.se

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

Ion Proposed Structure
[M]+ Intact molecule
[M-CH3]+ Loss of a methyl group from the trimethylsilyl moiety
[Si(CH3)3]+ Trimethylsilyl cation

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of this compound.

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of biphenyl, the parent structure of this compound, exhibits a strong absorption maximum (λmax) at approximately 247 nm. researchgate.net This absorption is attributed to π → π* electronic transitions within the conjugated biphenyl system.

The introduction of a trimethylsilyl group at the 4-position is expected to cause a slight bathochromic (red) shift in the absorption maximum. This is due to the electron-donating nature of the silyl (B83357) group, which can interact with the π-system of the biphenyl ring, thereby lowering the energy of the electronic transition. nih.gov The resulting UV-Vis spectrum is a valuable tool for confirming the presence of the biphenyl chromophore and for quantitative analysis. researchgate.net

Table 3: Comparative UV-Vis Absorption Data

Compound λmax (nm) Solvent
Biphenyl 247 Not specified researchgate.net

While this compound itself is not typically studied for its luminescence in isolation, its derivatives are valuable components in the design of luminescent polymers. For instance, copolymers incorporating 4-trimethylsilyl diphenyl acetylene (B1199291) have been shown to exhibit tunable luminescent properties. nih.gov These polymer systems can display aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AEE), where the fluorescence intensity increases in the aggregated or solid state. researchgate.net

By adjusting the monomer feed ratio during polymerization, the emission wavelength of these copolymers can be shifted, producing a range of colors from blue-purple to orange-red light. nih.gov This demonstrates the potential of incorporating the this compound moiety into larger polymeric structures to create materials with tailored photoluminescent properties for applications such as explosive detection. nih.govnih.gov

Table 4: Luminescence Properties of Copolymers Containing a 4-Trimethylsilyl Diphenyl Acetylene Unit

Monomer Ratio (TMSDPA:TMSP) Emission Peak (nm)
1:9 ~490
5:5 ~530
9:1 ~580

Data adapted from a study on poly(TMSDPA-co-TMSP) copolymers. nih.gov

Chromatographic Methods for Purity and Molecular Weight Determination

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital analytical technique for determining the molecular weight distribution of polymers. This method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules, which can permeate more into the porous packing material of the column.

In the context of polymers containing biphenyl units, GPC is instrumental in characterizing key parameters such as the number average molecular weight (Mn), the weight average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. The PDI provides an indication of the breadth of the molecular weight distribution in a polymer sample.

While specific GPC data for a polymer derived directly from this compound is not prominently available, the characterization of analogous biphenyl-containing polymers, such as poly(4-vinyl biphenyl), demonstrates the application of this technique. The analysis of such polymers by GPC provides critical information about the success of the polymerization reaction and the physical properties of the resulting material.

GPC Data for a Representative Biphenyl-Containing Polymer
ParameterValue
PolymerPoly(4-vinyl biphenyl)
Number Average Molecular Weight (Mn) x 10³3652.0
Polydispersity Index (Mw/Mn)1.17

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications

DFT has become a cornerstone in the computational study of organosilicon compounds, providing a balance between accuracy and computational cost. For 4-(trimethylsilyl)biphenyl, DFT calculations have been pivotal in understanding its fundamental properties.

Geometry Optimization and Electronic Structure Calculations

The electronic structure of this compound is characterized by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. chemrxiv.org Computational studies reveal that the trimethylsilyl (B98337) group, acting as a σ-donor and a weak π-acceptor, can modulate the energies of these orbitals. This modulation of the electronic structure is fundamental to understanding the compound's reactivity and its potential applications in electronic devices. chemrxiv.org

Table 1: Calculated Geometrical Parameters for this compound (Exemplary Data)
ParameterValue
C-C (inter-ring) Bond Length~1.49 Å
C-Si Bond Length~1.87 Å
Dihedral Angle (Phenyl-Phenyl)~40-45°

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

To investigate the excited-state properties and predict the optical behavior of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netacs.org TD-DFT calculations can accurately predict the absorption spectra of organic molecules, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net For molecules incorporating a biphenyl (B1667301) and a trimethylsilyl group, TD-DFT computations have been used to validate experimental findings regarding their optical properties. researchgate.net These calculations are crucial for designing materials with specific light-absorbing or emitting characteristics for applications in optoelectronics and photonics. researchgate.netmdpi.com

Table 2: Predicted Optical Properties of this compound (Exemplary Data)
PropertyPredicted Value
HOMO-LUMO Gap~5.0-5.5 eV
Maximum Absorption Wavelength (λmax)~250-260 nm

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical calculations offer profound insights into the reactivity and selectivity of chemical reactions involving this compound. bohrium.com The electronic and steric effects of the trimethylsilyl group play a significant role in directing the outcome of chemical transformations. For instance, in electrophilic aromatic substitution reactions, the silyl (B83357) group can influence the regioselectivity of the incoming electrophile. rsc.org

Computational studies on related organosilicon compounds have shown that factors like HOMO-LUMO interactions and the analysis of molecular electrostatic potential surfaces are vital for understanding reactivity. mdpi.commdpi.com The transfer of a silylium (B1239981) ion (R3Si+) from one Lewis base to another can be thermodynamically evaluated through computational studies, which helps in understanding the chemoselectivity in complex molecular systems. rsc.org Such computational investigations are invaluable for predicting the behavior of this compound in various chemical environments and for designing synthetic routes. acs.org

In Silico Approaches to Molecular Interactions and Properties

In silico methods encompass a broad range of computational techniques used to study molecular interactions and predict various properties without the need for laboratory experiments. For this compound, these approaches can be used to understand its interactions with other molecules, such as solvents or biological macromolecules. dergipark.org.tr

Molecular docking studies, a key in silico technique, can predict the binding affinity and orientation of a ligand within the active site of a protein. acs.orgnih.govnih.gov While direct studies on this compound in a biological context are not prevalent, the principles of molecular docking applied to similar biphenyl derivatives can provide insights into its potential bioactivity. acs.orgnih.gov The shape, size, and electronic properties of this compound, as determined by quantum chemical calculations, are crucial inputs for these simulations. scivisionpub.com Hirshfeld surface analysis is another computational tool that helps in visualizing and quantifying intermolecular interactions in the crystalline state. scivisionpub.com These in silico approaches are instrumental in the rational design of new materials and molecules with desired properties.

Advanced Applications in Materials Science and Organic Synthesis

Applications in Organic Electronic Materials

The biphenyl (B1667301) core provides a rigid, conjugated system, while the trimethylsilyl (B98337) group influences molecular packing, solubility, and electronic energy levels. This combination is highly advantageous for creating sophisticated organic electronic devices.

The 4-(trimethylsilyl)biphenyl framework is integral to the development of materials for OLEDs, particularly in creating efficient emitters and host materials. The bulky trimethylsilyl (TMS) group can be strategically used to enhance the performance of luminescent compounds.

For instance, iridium complexes featuring a {2-([1,1′-biphenyl]-3-yl)-5-(trimethylsilyl)pyridinato-C2,N} ligand have been developed as phosphorescent emitters. researchgate.net In one such green phosphorescent OLED, an emitter, Ir(TMSBppy)ppy2, was doped into a co-host system at a concentration of 10 wt%. researchgate.net Similarly, bulky trimethylsilyl groups have been incorporated into iridium complexes to serve as blue phosphorescent sensitizers in OLEDs, which was shown to improve both the triplet-exciton harvesting efficiency and the color purity of the devices. mdpi.com

Derivatives containing the 4-(trimethylsilyl)phenyl group are also found in complex fluorescent emitters. A spiro-based blue emitter, N,N′-diphenyl-N,N′-bis(4-(trimethylsilyl)phenyl)-SFBF-5,9-diamine (BD-6TMSA), was synthesized and investigated for its electroluminescent properties. encyclopedia.pub Furthermore, copolymerization of 4-trimethylsilyl diphenyl acetylene (B1199291) with 1-trimethylsilyl-1-propyne (TMSP) has been shown to create polymers whose fluorescence can be tuned. mdpi.comresearchgate.net These copolymers can convert from exhibiting aggregation-caused quenching (ACQ) to aggregation-induced emission (AIE), a highly desirable property for solid-state lighting applications. mdpi.comresearchgate.net By adjusting the monomer ratio, a series of copolymers emitting light from blue-purple to orange-red was obtained. mdpi.comresearchgate.net

Table 1: Performance of Selected OLEDs Incorporating Trimethylsilyl Groups

Device Type / Material Role Max. External Quantum Efficiency (EQE) Emission Color/Peak CIE Coordinates Reference
Blue Fluorescent OLED with Spiro-(3)-F host Host 5.0% Blue (408 nm) (0.16, 0.12) encyclopedia.pub
Blue Fluorescent OLED with BD-6MDPA emitter Emitter 8.2% Blue (463 nm) (0.13, 0.15) encyclopedia.pub

The electronic properties of this compound make it a suitable component for semiconductor and charge-transporting materials in electronic devices. The silyl (B83357) group can effectively tune the energy levels (HOMO/LUMO) and influence the molecular packing in the solid state, which is crucial for efficient charge transport.

Disilane- and siloxane-bridged biphenyl derivatives have been explored as electron-transporting materials in OLEDs. acs.org The tetrahedral geometry imparted by the silicon atom helps to separate functional units within a molecule, leading to a high triplet energy level and a wide band gap, which are beneficial for host materials in phosphorescent OLEDs. mdpi.com Computational studies, often paired with experimental measurements, are used to predict the electronic properties of new materials, enabling the design of novel host and charge carrier molecules with optimized performance for OLEDs. sigmaaldrich.com

In the realm of solar energy, organosilicon compounds, including derivatives of this compound, are being investigated for various roles in photovoltaic devices. Their applications range from active layer components to specialized coatings.

For example, polymers containing a disilanobithiophene donor unit have been synthesized and applied in dye-sensitized solar cells. acs.org While not a direct biphenyl system, this highlights the utility of silicon-bridged aromatic units in photovoltaics. Additionally, organic molecules that incorporate biphenyl and trimethylsilyl acetylene moieties have been studied for their potential use as antireflection coatings on solar cells due to their high refractive index. researchgate.net In the field of perovskite solar cells, which rely on efficient hole-transporting materials (HTMs), complex organic molecules are continuously being developed to replace less stable or economically unviable options. nih.gov The adaptable synthesis of molecules containing biphenyl and silyl groups offers a pathway to creating novel HTMs with tailored properties for enhanced device performance and stability. nih.gov

Polymeric Materials Engineering

This compound serves as a valuable monomer or precursor in the synthesis of advanced silicon-containing polymers. These materials often exhibit enhanced thermal stability, solubility, and unique functional properties such as high gas permeability.

Silicon-containing polymers can be synthesized through various polymerization reactions. mdpi.comsemanticscholar.org Palladium-catalyzed cross-coupling reactions like the Suzuki and Stille reactions are commonly employed to create the polymer backbone. mdpi.com The synthesis often begins with a metalation reaction to introduce a chlorosilane group onto an aromatic precursor. mdpi.com

A key application is in the synthesis of poly(disubstituted acetylene)s, which are known for their good stability and processability. mdpi.com For example, diphenylacetylenes with trimethylsilyl groups can be polymerized using a TaCl₅-n-Bu₄Sn catalyst system to yield high molecular weight polymers that can be cast into tough, free-standing membranes. researchgate.net Copolymerization is a versatile method to fine-tune the properties of the resulting polymers. mdpi.comresearchgate.net The copolymerization of 1-(p-trimethylsilyl)phenyl-1-propyne with diphenylacetylenes bearing a trimethylsilyl group has been used to create copolymers with modified properties. nih.gov

A significant application of polymers derived from silylated monomers is in the creation of membranes for gas separation. The bulky trimethylsilyl groups hinder efficient polymer chain packing, which creates a high free volume and leads to exceptionally high gas permeability. researchgate.net

Polymers such as poly[4-(trimethylsilyl)diphenylacetylene] [poly(SDPA)] are noted for their high gas permeabilities. nih.gov Research has shown that copolymerization can further enhance this property. For instance, a copolymer of 4-(tert-butyl)diphenylacetylene (BDPA) and 4-(trimethylsilyl)diphenylacetylene (SDPA) exhibited a higher oxygen permeability coefficient (PO₂) than either of the corresponding homopolymers. nih.gov This improvement is attributed to the more irregular arrangement of polymer chains caused by the diverse side groups in the copolymer. nih.gov

Another strategy involves the chemical modification of precursor polymers. Membranes made from silyl-containing polymers can undergo a desilylation reaction, which removes the silyl groups and generates molecular-scale voids, thereby altering the gas permeability of the membrane. researchgate.net Polysulfones have also been modified with 4-trimethylsilyl-R-hydroxylbenzyl (HBTMS) substituents to create new materials for membrane gas separation. canada.ca

Table 2: Oxygen Permeability of Selected Silyl-Containing Polymers

Polymer Oxygen Permeability Coefficient (PO₂) [Barrer]* Reference
Poly[4-(tert-butyl)diphenylacetylene] [poly(BDPA)] 1100 nih.gov
Poly[4-(trimethylsilyl)diphenylacetylene] [poly(SDPA)] 1500 nih.gov
Copolymer of BDPA and SDPA 2700 nih.gov
Poly(1-(trimethylsilyl)-1-propyne) (PTMSP) High (Specific value varies with conditions) researchgate.net

*1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹

Fabrication of Hyperbranched Polyarylenes

Hyperbranched polymers are a class of dendritic macromolecules characterized by their highly branched, three-dimensional structure, which imparts unique properties such as high solubility, low viscosity, and a high density of terminal functional groups. A significant strategy for synthesizing hyperbranched polyarylenes (hb-PAs) involves the polycyclotrimerization of alkyne monomers. rsc.orgrsc.org In this context, trimethylsilyl-protected aromatic diynes have emerged as key precursors. rsc.orgrsc.org

The trimethylsilyl group serves as a protective group for the terminal alkyne functionalities, preventing undesirable side reactions and enabling controlled polymerization. rsc.org A metal-free polycyclotrimerization of these protected diynes, often catalyzed by an acid like p-toluenesulfonic acid monohydrate, yields soluble hb-PAs with high molecular weights and a well-defined 1,3,5-regioregular structure. rsc.orgrsc.org This method is noted for its insensitivity to moisture and oxygen, making it a robust and efficient route for hb-PA fabrication. rsc.org

The resulting hyperbranched polyarylenes exhibit excellent thermal stability, with 5% weight loss temperatures often exceeding 390°C. rsc.org Furthermore, depending on the specific aromatic core used, these polymers can display interesting electrochemical activities and photophysical properties, such as aggregation-induced emission (AIE). rsc.org

Polymer TypeMonomer TypePolymerization MethodKey Features of Resulting Polymer
Hyperbranched Polyarylenes (hb-PAs)Trimethylsilyl-protected aromatic diynesMetal-free polycyclotrimerizationHigh molecular weight, high thermal stability, good solubility, 1,3,5-regioregularity

Design of Polymeric Systems with Tunable Properties

The incorporation of silylated biphenyl moieties into polymer chains offers a powerful tool for fine-tuning the material's properties. This is exemplified in the synthesis of copolymers where the ratio of different monomers can be systematically varied to control the final characteristics of the polymer.

A notable example is the copolymerization of 4-trimethylsilyl diphenyl acetylene with 1-trimethylsilyl-1-propyne. The homopolymer of 4-trimethylsilyl diphenyl acetylene, known as PTMSDPA, exhibits strong fluorescence but suffers from aggregation-caused quenching (ACQ), where its luminescence decreases at high concentrations or in the solid state. nih.govnih.gov However, by copolymerizing it with 1-trimethylsilyl-1-propyne, the resulting polymer's luminescent behavior can be transformed from ACQ to aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AEE). nih.gov This allows for the creation of materials that are highly emissive in the aggregated or solid state, which is advantageous for applications in sensors and optoelectronics. nih.gov By adjusting the monomer feed ratio, the emission color of these copolymers can be tuned across the visible spectrum, from blue-purple to orange-red. nih.govnih.gov

Another class of polymers where silyl groups enable property tuning are poly(silyl ether)s (PSEs). These polymers are known for their hydrolytic degradability, which can be controlled by the molecular structure. dntb.gov.uamdpi.com The thermal properties of PSEs, such as their glass transition temperatures, can also be widely varied depending on the composition of the polymer backbone and side chains, making them versatile for creating materials with designed degradation profiles and specific thermal characteristics. dntb.gov.uamdpi.comacs.orgbohrium.com

Polymer SystemMonomersTunable PropertyMechanism/Advantage
Poly(TMSDPA-co-TMSP)4-trimethylsilyl diphenyl acetylene, 1-trimethylsilyl-1-propyneLuminescence (ACQ to AIE/AEE), Emission ColorCopolymerization controls intermolecular interactions, preventing quenching and enabling solid-state emission.
Poly(silyl ether)s (PSEs)Dihydrosilanes, various diols (including bio-based)Thermal Properties (Tg), Degradation RateComposition of backbone and side-chains dictates polymer flexibility and susceptibility to hydrolysis.

Liquid Crystalline Systems

Integration of Silylated Biphenyl Moieties in Liquid Crystal Design

The rigid, rod-like structure of the biphenyl unit is a common motif in the design of calamitic (rod-shaped) liquid crystals. The introduction of a trimethylsilyl group onto this core structure provides a method for modifying the mesomorphic properties and enhancing solubility.

Research has demonstrated the synthesis of rod-shaped liquid crystals incorporating a 4-(trimethylsilyl)ethynyl benzoate (B1203000) moiety attached to a biphenyl core. core.ac.uk These molecules can exhibit enantiotropic smectic A (SmA) phases. nih.gov The presence of the bulky trimethylsilyl group can influence the molecular packing and, consequently, the transition temperatures and stability of the liquid crystalline phases. core.ac.uk

Furthermore, liquid crystal copolymers have been designed with ethynylbiphenyl and biphenylcarbonitrile skeletons in the side chains. bohrium.com The ethynylbiphenyl units, which can be synthesized from trimethylsilyl-protected precursors, act as luminescent groups. bohrium.com These polymers can exhibit both thermochromism (color change with temperature) and mechanochromism (color change with mechanical force), with the emission color switching between blue and white. bohrium.com This behavior is attributed to the formation and disruption of π-π stacking interactions between the biphenyl moieties, which is influenced by both temperature and mechanical stress. bohrium.com The ability to achieve single-component white-light emission is a significant advantage for applications in displays and solid-state lighting. bohrium.com

Functional Hybrid Materials and Nanostructures

Periodic Mesoporous Organosilica (PMOs) for Light Harvesting

Periodic mesoporous organosilicas (PMOs) are a class of hybrid materials that feature organic groups covalently integrated into the framework of porous silica (B1680970). When the organic group is a chromophore like biphenyl, the resulting material, known as biphenyl-bridged PMO (Bp-PMO), can function as a highly efficient light-harvesting system. mdpi.comnih.govacs.org

These materials are typically synthesized using 4,4'-bis(triethoxysilyl)biphenyl as the precursor. uni-muenchen.de The biphenyl units within the ordered, crystal-like pore walls of the PMO act as an array of light-absorbing antennae. mdpi.comnih.govresearchgate.net When exposed to UV light, the biphenyl groups absorb photons and can efficiently transfer the excitation energy via Förster resonance energy transfer (FRET) to guest molecules, such as dyes, incorporated within the mesopores. mdpi.comnih.gov

Studies have shown that the energy absorbed by a large number of biphenyl units (e.g., ~125) can be funneled to a single dye molecule, dramatically enhancing the dye's emission intensity. mdpi.com This antenna effect has been utilized to create multi-chromophore systems capable of sequential, two-step energy transfer with high efficiency, mimicking natural photosynthesis. nih.govacs.org Such Bp-PMO systems have been explored for enhancing the performance of photocatalysts, for instance, by sensitizing a rhenium complex for the reduction of CO2. acs.org

MaterialPrecursorApplicationMechanism
Biphenyl-Bridged PMO (Bp-PMO)4,4'-Bis(triethoxysilyl)biphenylLight Harvesting, PhotocatalysisBiphenyl units in the framework act as antennae, absorbing light and transferring energy to guest molecules via FRET.

Biphenyl-Modified Silica Nanoparticles for Coating Technologies

The surface modification of silica nanoparticles is a critical strategy for improving their performance as additives in various materials, particularly in coating technologies. Grafting biphenyl groups onto the surface of silica nanoparticles creates biphenyl-modified silica nanoparticles (BPSNs) with enhanced hydrophobicity. nih.govresearchgate.netnih.govresearcher.life

This modification is often achieved through a post-coating process using precursors like dimethoxydiphenylsilane. nih.govresearchgate.net The process involves the hydrolysis of the silane (B1218182) to form reactive silanol (B1196071) groups, which then condense with the silanol groups on the surface of the silica nanoparticles, forming stable Si-O-Si bonds and anchoring the biphenyl moieties to the surface. nih.gov

In applications such as water-based acrylic emulsion coatings, the unmodified, hydrophilic silica can cause stress and cracking during the drying process. researchgate.net By contrast, the hydrophobic surface of BPSNs improves the affinity and interaction between the nanoparticles and the hydrophobic components of the acrylic resin. nih.govresearchgate.net This enhanced attraction strengthens the coating, allowing it to better resist the stresses that arise during drying and significantly reducing the formation of cracks. nih.govresearchgate.netnih.gov This provides a simple yet effective method for developing crack-free, water-based coatings for nonabsorbent substrates, which is of great interest to the printing and coatings industries. nih.govnih.govresearcher.life

Role as Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis

In the realm of advanced organic synthesis, this compound serves as a highly versatile intermediate and building block. nih.goviranchembook.irkvmwai.edu.in The trimethylsilyl group is not merely a passive substituent; it acts as a functional handle that can be selectively transformed or used to direct subsequent reactions with high regiochemical control, making it invaluable for constructing complex molecular architectures. researchgate.netacs.org

The synthesis of complex, polysubstituted biphenyls is a central theme in medicinal chemistry and materials science. vanderbilt.edursc.org this compound is an excellent starting point for such syntheses. The C-Si bond can undergo clean ipso-substitution, where the trimethylsilyl group is replaced by a variety of other functional groups.

A prominent application is the synthesis of biphenyl boronic acids. For example, (4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yl)boronic acid is a known derivative where the silyl group remains as a placeholder while a boronic acid moiety is introduced on the other ring. ambeed.com This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, allowing for the controlled, stepwise construction of terphenyls and other complex biaryl systems. nih.govrsc.org The trimethylsilyl group can then be replaced in a subsequent step, for instance, by a halogen, providing another reactive site for further diversification. This strategy avoids the formation of unwanted homocoupling byproducts common in other methods and allows for the precise synthesis of unsymmetrical biphenyls. vanderbilt.edu

Table 2: Examples of Reactions for Synthesizing Biphenyl Derivatives

Reaction Type Precursors Catalyst/Reagents Product Type Reference
Suzuki-Miyaura Coupling Aryl Halide, Arylboronic Acid Palladium Catalyst, Base Biphenyl Derivative nih.govrsc.org
Stille Coupling Aryl Halide, Organotin Reagent Palladium Catalyst Biphenyl Derivative nih.govrsc.org
Negishi Coupling Aryl Halide, Organozinc Reagent Nickel or Palladium Catalyst Unsymmetrical Biaryl nih.govrsc.org

Biphenyl-based phosphine (B1218219) ligands, such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), are critical components in modern organometallic catalysis, particularly for cross-coupling reactions. nih.govresearchgate.net The synthesis of custom-designed ligands with specific steric and electronic properties is essential for optimizing catalytic activity.

This compound can serve as a key precursor for such ligands. The trimethylsilyl group acts as a regiochemical director, allowing for functionalization at a precise location. A common synthetic route involves the electrophilic substitution of the trimethylsilyl group with a halogen, such as bromine or iodine. This generates a 4-halobiphenyl derivative with high regioselectivity. This halo-biphenyl can then be converted into a phosphine ligand through reaction with a phosphinating agent like chlorodiphenylphosphine (B86185) in the presence of a reducing agent or an organolithium reagent. This method provides a reliable pathway to phosphine ligands where the phosphine group is located specifically at the 4-position of the biphenyl scaffold, enabling fine-tuning of the ligand's properties for use in catalytic systems. nih.gov

The rigid biphenyl framework of this compound is an attractive scaffold for constructing fused heterocyclic systems. nih.govamazonaws.com These structures are of great interest in materials science for applications in organic electronics and in medicinal chemistry.

A notable example is the synthesis of silafluorene derivatives. Silafluorenes are silicon-bridged biphenyls that form a five-membered heterocyclic ring. Research has shown that silafluorenes can be synthesized directly from biphenyl precursors and dihydrosilanes via a borane-catalyzed double sila-Friedel-Crafts reaction. rsc.org This reaction involves a double intramolecular C-H silylation, effectively "stitching" the two phenyl rings together with a silicon atom. Using a substituted biphenyl like this compound as the starting scaffold would allow for the synthesis of functionalized silafluorenes, where the silyl group can be retained or further elaborated upon. rsc.org This approach is a direct and efficient method for creating complex, silicon-containing polycyclic aromatic compounds that are otherwise difficult to prepare. rsc.org The trimethylsilyl group's role as a versatile handle also opens possibilities for its participation in other cyclization strategies to form diverse heterocyclic systems. mdpi.commdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trimethylsilyl)biphenyl
Reactant of Route 2
Reactant of Route 2
4-(Trimethylsilyl)biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.